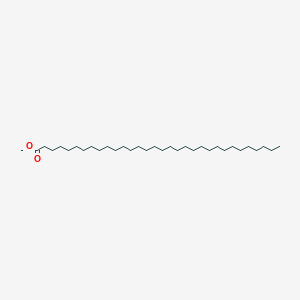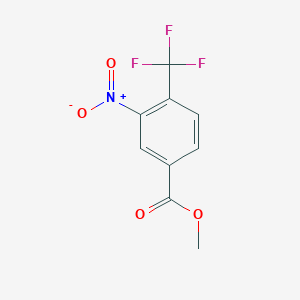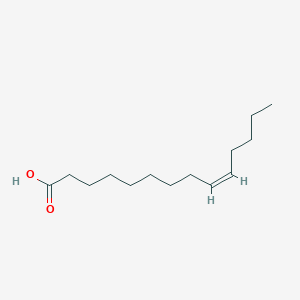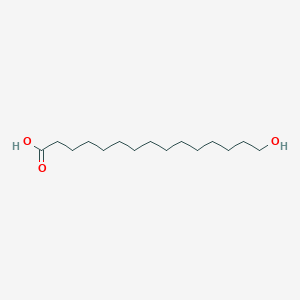
Acide 15-hydroxypentadécanoïque
Vue d'ensemble
Description
L'acide 15-hydroxypentadécanoïque est un acide gras hydroxylé de formule moléculaire C15H30O3. Il est un dérivé de l'acide pentadécanoïque, caractérisé par la présence d'un groupe hydroxyle en position 15 du carbone.
Applications De Recherche Scientifique
L'acide 15-hydroxypentadécanoïque a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de lactones macrocycliques et d'autres molécules complexes.
Biologie : Il sert de biomarqueur pour certains processus métaboliques et est étudié pour son rôle dans le métabolisme des lipides.
Médecine : La recherche a montré son potentiel dans le traitement des troubles métaboliques et de l'inflammation.
Industrie : Il est utilisé dans la production de polymères biodégradables et de tensioactifs.
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique plusieurs cibles moléculaires et voies :
Activation de la voie AMPK : Cette voie est cruciale pour maintenir l'homéostasie énergétique cellulaire.
Inhibition de la voie mTOR : Cette voie est impliquée dans la croissance et la prolifération cellulaires.
Activation des récepteurs PPAR : Ces récepteurs jouent un rôle dans le métabolisme des lipides et la régulation de l'inflammation.
Composés similaires :
Acide pentadécanoïque : Il manque le groupe hydroxyle, le rendant moins réactif dans certaines réactions chimiques.
Acide 16-hydroxyhexadécane : Structure similaire mais avec le groupe hydroxyle en position 16.
Acide 12-hydroxyoctadécanoïque : Contient un groupe hydroxyle en position 12 et a une chaîne carbonée plus longue.
Unicité : L'this compound est unique en raison de son hydroxylation spécifique au carbone 15, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette spécificité permet des applications ciblées dans divers domaines, ce qui en fait un composé précieux pour la recherche et l'industrie.
Mécanisme D'action
Target of Action
15-Hydroxypentadecanoic acid is an ω-hydroxy-long-chain fatty acid . It is found in various plant and animal sources and is also produced by bacteria and fungi . It is reported to be one of the bioactive components in Tagetes erecta L. leaf and flower extract . .
Mode of Action
It is known to undergo lactonization reactions catalyzed by mucor javanicus l46 and mucor miehei to afford macrocyclic mono- and oligolactone derivatives .
Biochemical Pathways
15-Hydroxypentadecanoic acid participates in the biosynthesis of pentadecanolide . It also undergoes lipase-catalyzed synthesis from 15-tetracosenoic acid in Malania Olcifera Chum oil .
Result of Action
It is known to have potential health benefits and is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and surfactants .
Action Environment
One study suggests that optimal conditions for producing pentadecanedioic acid from 15-hydroxypentadecanoic acid are ph 80, 35°C, 5% (v/v) methanol, 40g L−1 cells, and 60mM 15-Hydroxypentadecanoic acid with agitation at 250rpm .
Analyse Biochimique
Biochemical Properties
15-Hydroxypentadecanoic acid is an ω-hydroxy acid . It is reported to be one of the bioactive components in Tagetes erecta L. leaf and flower extract . It undergoes lactonization reaction catalyzed by Mucor javanicus L46 and Mucor miehei to afford macrocyclic mono- and oligolactone derivatives . Its lipase-catalyzed synthesis from 15-tetracosenoic acid in Malania Olcifera Chum oil has been proposed .
Cellular Effects
Its unique chemical properties make it an essential ingredient in several industrial processes, especially in the fields of food science and nutrition .
Molecular Mechanism
It is known to participate in the biosynthesis of pentadecanolide .
Metabolic Pathways
It is known to participate in the biosynthesis of pentadecanolide .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide 15-hydroxypentadécanoïque peut être synthétisé par plusieurs méthodes. Une approche courante implique l'hydroxylation de l'acide pentadécanoïque. Ce processus utilise généralement des agents oxydants tels que le permanganate de potassium ou le tétroxyde d'osmium dans des conditions contrôlées pour introduire le groupe hydroxyle à la position souhaitée .
Méthodes de production industrielle : En milieu industriel, la production d'this compound peut impliquer des processus biotechnologiques. Par exemple, la fermentation microbienne utilisant des souches spécifiques de bactéries ou de champignons peut être utilisée pour produire ce composé. La catalyse enzymatique est une autre méthode, où des enzymes comme les lipases sont utilisées pour catalyser la réaction d'hydroxylation .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 15-hydroxypentadécanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.
Réduction : Le groupe hydroxyle peut être réduit pour former l'alcane correspondant.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium, tétroxyde d'osmium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Chlorure de thionyle, tribromure de phosphore.
Principaux produits formés :
Oxydation : Acide 15-cétopentadécanoïque, acide 15-carboxypentadécanoïque.
Réduction : Acide pentadécanoïque.
Substitution : Acide 15-chloropentadécanoïque, acide 15-bromopentadécanoïque.
Comparaison Avec Des Composés Similaires
Pentadecanoic Acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
16-Hydroxyhexadecanoic Acid: Similar structure but with the hydroxyl group at the 16th position.
12-Hydroxyoctadecanoic Acid: Contains a hydroxyl group at the 12th position and has a longer carbon chain.
Uniqueness: 15-Hydroxy Pentadecanoic Acid is unique due to its specific hydroxylation at the 15th carbon, which imparts distinct chemical and biological properties. This specificity allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
15-hydroxypentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h16H,1-14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNJUAMQZRJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196750 | |
| Record name | 15-Hydroxypentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4617-33-8 | |
| Record name | 15-Hydroxypentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4617-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Hydroxypentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004617338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Hydroxypentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-hydroxypentadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-HYDROXYPENTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU65P3692T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
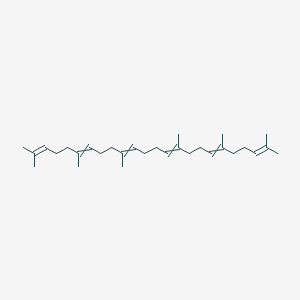
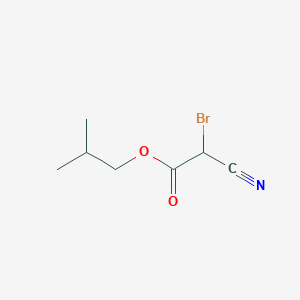
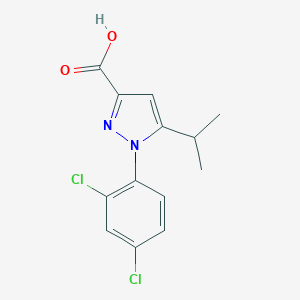
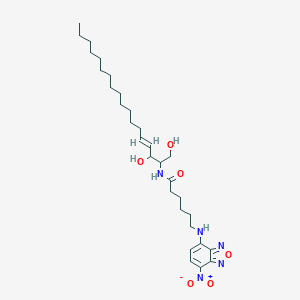
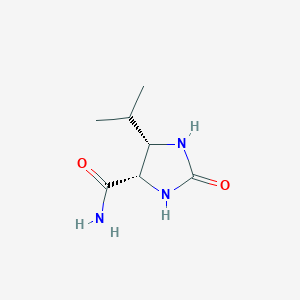
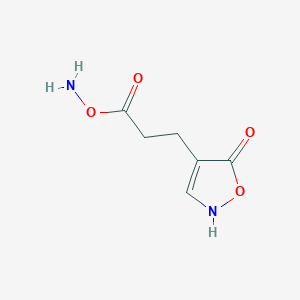
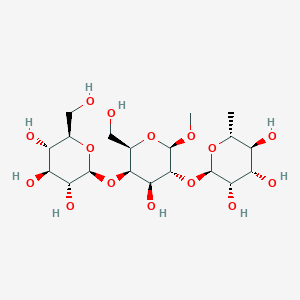
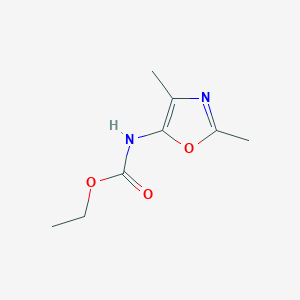

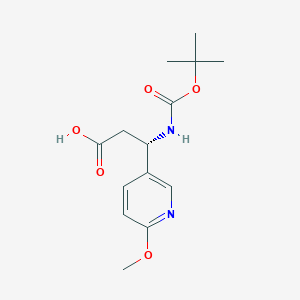
![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)
